molecular formula C19H16ClF3N2O8S B2910702 propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate CAS No. 425403-42-5

propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B2910702
CAS No.: 425403-42-5
M. Wt: 524.85
InChI Key: YZAUWVNWSVWUBX-UHFFFAOYSA-N
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Description

propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-hydroxy-5-iodophenyl trifluoroacetate under palladium-catalyzed conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems .

Comparison with Similar Compounds

Similar Compounds

    propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate: shares similarities with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethyl sulfonamides.

    4-chloro-3-nitrophenyl derivatives: These compounds also exhibit similar reactivity and applications in various fields.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 2-[5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O8S/c1-9(2)33-18(28)16(17(27)19(21,22)23)12-7-10(3-6-15(12)26)24-34(31,32)11-4-5-13(20)14(8-11)25(29)30/h3-9,16,24,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAUWVNWSVWUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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